![molecular formula C10H14N4O3 B5844098 4-[(1E)-2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)ETHENYL]MORPHOLINE](/img/structure/B5844098.png)
4-[(1E)-2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)ETHENYL]MORPHOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1E)-2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)ETHENYL]MORPHOLINE is a complex organic compound that features a morpholine ring substituted with a vinyl group linked to a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)ETHENYL]MORPHOLINE typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Vinylation: The nitrated pyrazole is subjected to a vinylation reaction using a suitable vinylating agent such as vinyl bromide in the presence of a base.
Morpholine Substitution: Finally, the vinylated pyrazole is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1E)-2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)ETHENYL]MORPHOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the vinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[(1E)-2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)ETHENYL]MORPHOLINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-[(1E)-2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)ETHENYL]MORPHOLINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The vinyl group can also participate in covalent bonding with nucleophilic sites in proteins or DNA, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
1-METHYL-4-NITRO-1H-PYRAZOL-5-YL: A simpler analog without the morpholine substitution.
4-NITRO-1H-PYRAZOL-5-YL: Lacks both the methyl and morpholine groups.
Uniqueness
4-[(1E)-2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)ETHENYL]MORPHOLINE is unique due to the presence of both the morpholine and vinyl groups, which confer distinct chemical reactivity and potential biological activity compared to its simpler analogs.
Propiedades
IUPAC Name |
4-[(E)-2-(2-methyl-4-nitropyrazol-3-yl)ethenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-12-9(10(8-11-12)14(15)16)2-3-13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDURESZCUMGJOR-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C=CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])/C=C/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
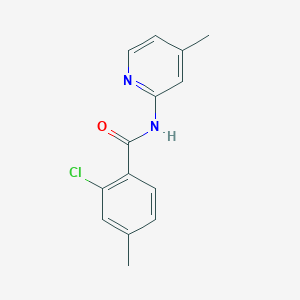
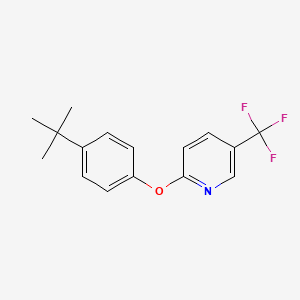
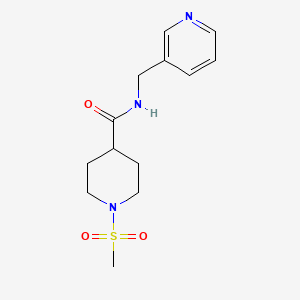
![methyl 4-methyl-3-(2-{1-[4-(trifluoromethoxy)phenyl]ethylidene}hydrazino)-2-thiophenecarboxylate](/img/structure/B5844054.png)
![N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B5844061.png)
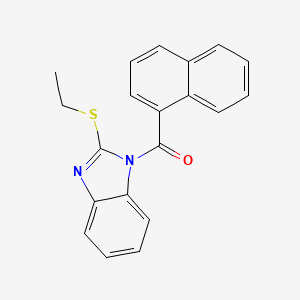
![ETHYL 1-[2-(4-METHOXY-2-NITROANILINO)-2-OXOETHYL]-4-PIPERIDINECARBOXYLATE](/img/structure/B5844077.png)
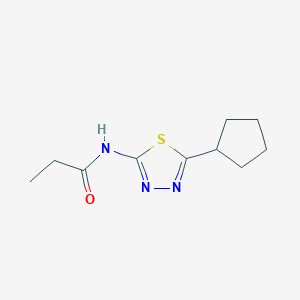
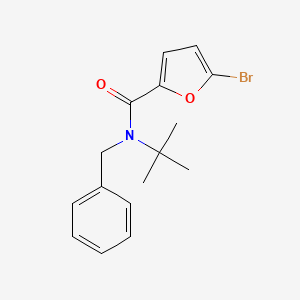
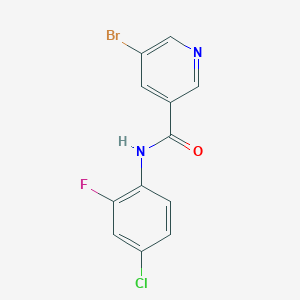
![N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5844110.png)
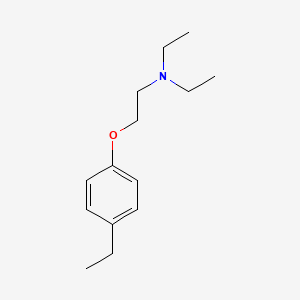
![N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5844122.png)
![[4-[(3-Chlorophenyl)methoxy]-3-ethoxyphenyl]methanol](/img/structure/B5844127.png)
